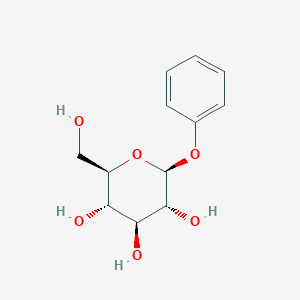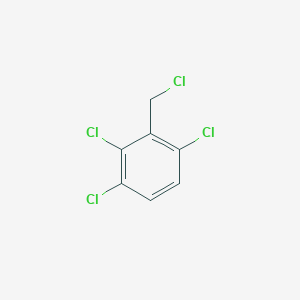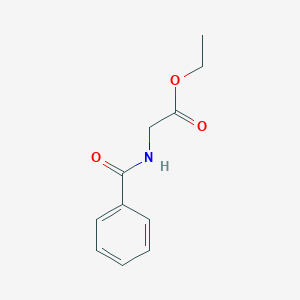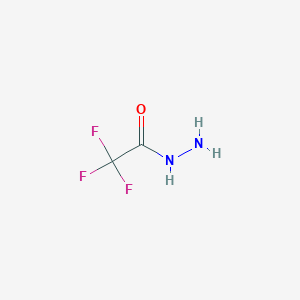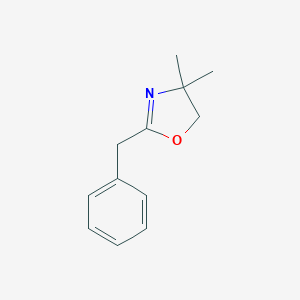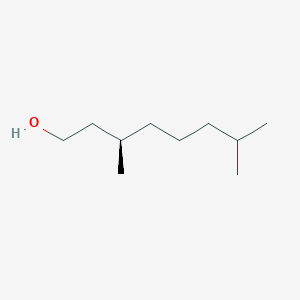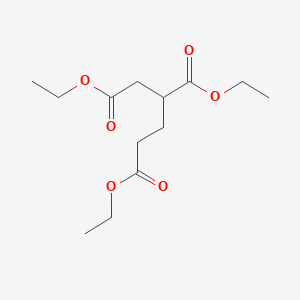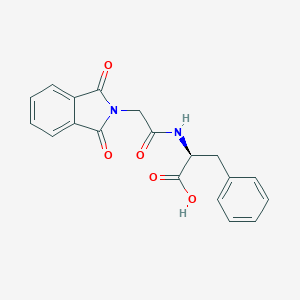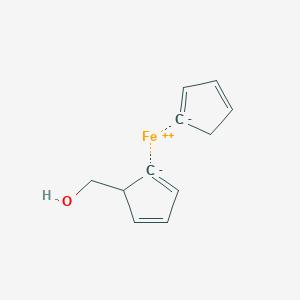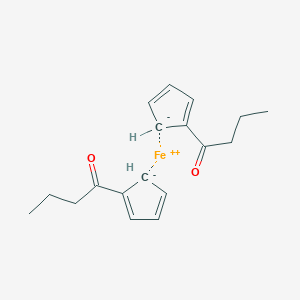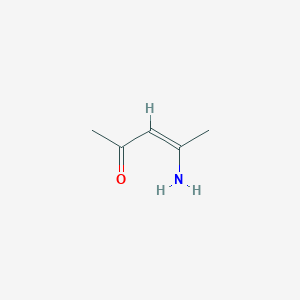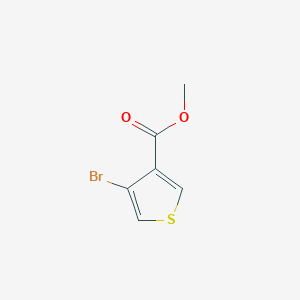
4-溴噻吩-3-甲酸甲酯
概述
描述
Methyl 4-bromothiophene-3-carboxylate is an organic compound with the molecular formula C6H5BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
科学研究应用
Methyl 4-bromothiophene-3-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic properties, including anti-inflammatory and anticancer agents.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the thiophene ring .
Industrial Production Methods
In an industrial setting, the production of methyl 4-bromothiophene-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
Methyl 4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) are commonly used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in an inert atmosphere, typically under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds or other extended aromatic systems.
Reduction: Formation of the corresponding alcohol from the ester group.
作用机制
The mechanism of action of methyl 4-bromothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is attributed to its interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary based on the specific derivative or compound being studied .
相似化合物的比较
Methyl 4-bromothiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Methyl 2-bromothiophene-3-carboxylate: Similar structure but with bromine at the 2-position, leading to different reactivity and applications.
Methyl 4-chlorothiophene-3-carboxylate: Chlorine instead of bromine, which can affect the compound’s reactivity and the types of reactions it undergoes.
Methyl 4-iodothiophene-3-carboxylate: Iodine as the halogen, which can enhance certain coupling reactions due to the higher reactivity of iodine compared to bromine.
These comparisons highlight the unique properties and reactivity of methyl 4-bromothiophene-3-carboxylate, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl 4-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCCIFVTOUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542002 | |
| Record name | Methyl 4-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-37-1 | |
| Record name | Methyl 4-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 4-bromothiophene-3-carboxylate in the synthesis of potential antimalarial compounds?
A1: Methyl 4-bromothiophene-3-carboxylate serves as a crucial building block in the multi-step synthesis of thieno[3,4-c]quinoline-4-yl-amines. [, ] It undergoes a Suzuki cross-coupling reaction with 2-nitrophenylboronic acid to yield a key intermediate, which is then further transformed into the desired tricyclic compounds. [, ] These final compounds were then tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]
Q2: Were any of the synthesized compounds, derived from Methyl 4-bromothiophene-3-carboxylate, particularly effective against malaria?
A2: Yes, two compounds, 10b and 11, demonstrated promising in vitro antimalarial activity. [, ] They exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. [, ] Compound 10b had IC50 values of 130 nM (3D7) and 50 nM (Dd2), while compound 11 showed IC50 values of 190 nM (3D7) and 44 nM (Dd2). [, ] This indicates their potential as lead compounds for further development of new antimalarial drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

